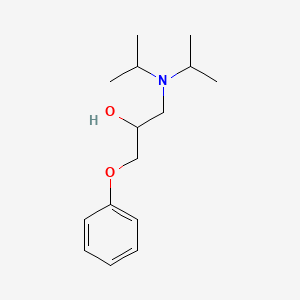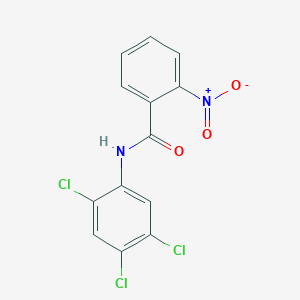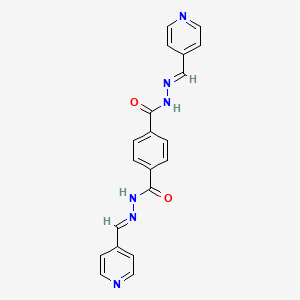
1-(diisopropylamino)-3-phenoxy-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(diisopropylamino)-3-phenoxy-2-propanol is a useful research compound. Its molecular formula is C15H25NO2 and its molecular weight is 251.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 251.188529040 g/mol and the complexity rating of the compound is 205. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Synthesis
- The asymmetric synthesis and determination of the absolute configurations of the diastereomeric benzylic hydroxylation metabolites of metoprolol, a compound structurally related to "1-(diisopropylamino)-3-phenoxy-2-propanol," have been explored. This research facilitates the study of polymorphically controlled metabolic processes by understanding the stereochemistry of these metabolites (Shetty & Nelson, 1988).
Pharmacological Applications
- Research has investigated the beta-adrenergic blocking properties of various derivatives of "1-phenoxy-3-phenoxyalkylamino-2-propanols" and "1-alkoxyalkylamino-3-phenoxy-2-propanols," highlighting their potential for cardioselectivity and treatment of hypertension, demonstrating the pharmacological versatility of these compounds (Smith & Tucker, 1977).
Chemical Properties and Reactions
- The study on the enzymatic resolution of "2-phenoxy-1-propanols" through enantioselective acylation mediated by Achromobacter sp. lipase highlights the significance of these compounds in achieving moderate to good enantioselectivity, which is critical for the development of chirally pure pharmaceuticals (Miyazawa et al., 2001).
Analytical Techniques
- Mass spectral fragmentation patterns of propofol (2,6-diisopropylphenol), a compound related to "this compound," have been studied to define pharmacokinetics and pharmacodynamics, showing the importance of understanding the chemical structure for quantification in biological matrices (Bajpai et al., 2005).
Radioligand Development
- Asymmetric synthesis and evaluation of (R)- and (S)-[11C]bisoprolol, derivatives of "this compound," as beta(1)-adrenergic agents for non-invasive assessment with PET imaging, illustrate the compound's potential in medical diagnostics and therapeutic monitoring (Soloviev et al., 2001).
Safety and Hazards
Diisopropylamine is classified as a flammable liquid and can be harmful if swallowed or inhaled. It can also cause severe skin burns and eye damage . The safety and hazards of “1-(diisopropylamino)-3-phenoxy-2-propanol” would depend on its specific properties and should be determined through appropriate testing.
Eigenschaften
IUPAC Name |
1-[di(propan-2-yl)amino]-3-phenoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-12(2)16(13(3)4)10-14(17)11-18-15-8-6-5-7-9-15/h5-9,12-14,17H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTFGAKZNUNYAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(COC1=CC=CC=C1)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[5-(acetylamino)-4,6-dihydroxy-2-pyrimidinyl]thio}-N,N-diethylacetamide](/img/structure/B5580257.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5580265.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5580279.png)
![1-[2-(1H-imidazol-2-yl)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5580287.png)
![2-(4-methoxyphenyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5580291.png)
![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5580297.png)
![2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-4,6-pyrimidinediamine](/img/structure/B5580300.png)

![1-(2,6-dichlorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5580312.png)
![N-methyl-4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)-2-thiophenecarboxamide](/img/structure/B5580324.png)
![5-methyl-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5580335.png)
![methyl 4-[(2,2-dimethylbutanoyl)amino]benzoate](/img/structure/B5580339.png)
![2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-N-(2,4-dichlorobenzyl)-2-oxoacetamide](/img/structure/B5580348.png)
